N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide
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Description
- "N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide" is a chemical compound synthesized for various applications in scientific research, particularly in the field of organic chemistry.
Synthesis Analysis
- While specific information on the synthesis of "N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide" is not available, similar compounds have been synthesized through multi-step reactions involving acrylamide monomers (Barım & Akman, 2019).
Molecular Structure Analysis
- The molecular structure of related compounds is often determined using spectroscopic tools like UV-Vis, FT-IR, and NMR measurements, coupled with quantum chemical calculations of DFT methods (Barım & Akman, 2019).
Chemical Reactions and Properties
- Chemical reactions involving such acrylamide compounds often include interactions with other chemicals to form complex structures. Detailed reactions can vary significantly based on the specific functional groups present in the molecule.
Physical Properties Analysis
- The physical properties of these compounds, including their crystalline structure and bond lengths, can be assessed using X-ray diffraction studies. These properties are crucial in understanding the compound's stability and reactivity (Sharma et al., 2016).
Scientific Research Applications
Synthesis and Biological Evaluation
Research into novel benzenesulfonamide derivatives, including the synthesis of acryloyl(phenyl)benzenesulfonamide derivatives, has shown that chlorinated compounds exhibit excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. One study demonstrated the potential interaction of a related compound against the KSHV thymidylate synthase complex, highlighting the compound's significance in cancer research and its promising therapeutic potential (Fahim & Shalaby, 2019).
Material Science Applications
The use of acrylamide derivatives in materials science is evident in the graft polymerization of acrylamide on cellulose, utilizing immobilized benzophenone as a photo-initiator. This process leads to the successful grafting of polyacrylamide on cotton fabrics, which subsequently exhibit excellent antibacterial abilities due to active chlorine contents created through a simple chlorination process (Hong, Liu, & Sun, 2009).
Advanced Polymerization Techniques
Controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization has been developed to synthesize homopolymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity. This technique demonstrates the advanced capabilities for designing polymers with specific properties for various applications (Mori, Sutoh, & Endo, 2005).
Environmental and Safety Considerations
Investigations into the chemistry, biochemistry, and safety of acrylamide have provided comprehensive data on its formation in food and its role in human health. Understanding the formation, exposure, metabolism, and toxicological aspects of acrylamide, especially its neurotoxicity, reproductive toxicity, genotoxicity, and potential carcinogenicity, is crucial for developing better food processing methods and reducing acrylamide content in the diet (Friedman, 2003).
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-4-1-11(2-5-12)3-8-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDALBMXCSCTGOI-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide |
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